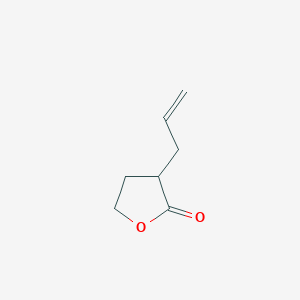

3-allyldihydro-2(3H)-furanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-prop-2-enyloxolan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-2-3-6-4-5-9-7(6)8/h2,6H,1,3-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USLBMAZTSPYPLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1CCOC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50501633 | |

| Record name | 3-(Prop-2-en-1-yl)oxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50501633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10491-63-1 | |

| Record name | 3-(Prop-2-en-1-yl)oxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50501633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-allyldihydro-2(3H)-furanone

This guide provides a comprehensive overview of the synthetic pathways leading to 3-allyldihydro-2(3H)-furanone, also known as α-allyl-γ-butyrolactone. The content is tailored for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-proven protocols. We will delve into the mechanistic intricacies of the primary synthesis route, explore alternative methodologies, and provide detailed experimental procedures to ensure reproducible and efficient synthesis.

Introduction: The Significance of this compound

This compound is a valuable heterocyclic compound. The γ-butyrolactone (GBL) scaffold is a core structural motif in numerous natural products and biologically active molecules, exhibiting a wide range of pharmacological properties.[1][2] The presence of the allyl group at the α-position provides a versatile chemical handle for further functionalization, making it a key intermediate in the synthesis of more complex molecular architectures. Understanding the efficient synthesis of this building block is therefore crucial for advancements in medicinal chemistry and materials science.

Primary Synthesis Pathway: α-Alkylation of γ-Butyrolactone

The most direct and widely employed method for the synthesis of this compound is the α-alkylation of γ-butyrolactone.[3] This approach involves the deprotonation of the α-carbon of the lactone to form a nucleophilic enolate, which then undergoes a substitution reaction with an electrophilic allyl source, typically allyl bromide.

Mechanistic Rationale

The success of this synthesis hinges on the careful selection of the base and reaction conditions. The α-protons of γ-butyrolactone are weakly acidic and require a strong, non-nucleophilic base for efficient deprotonation. Lithium diisopropylamide (LDA) is the base of choice for this transformation. Its bulky isopropyl groups sterically hinder it from acting as a nucleophile and attacking the electrophilic carbonyl carbon of the lactone, thus favoring proton abstraction.

The reaction is conducted at a low temperature (-78 °C) to prevent self-condensation of the γ-butyrolactone and other potential side reactions. The resulting lithium enolate is then quenched with allyl bromide to yield the desired α-allylated product.

Experimental Workflow

The following diagram illustrates the general workflow for the α-alkylation of γ-butyrolactone.

Sources

"3-allyldihydro-2(3H)-furanone" chemical properties and structure

Topic: 3-Allyldihydro-2(3H)-furanone: Chemical Properties, Synthesis, and Applications in Drug Discovery Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (CAS: 10491-63-1), also known as

Chemical Identity & Structural Characterization

| Property | Data |

| IUPAC Name | 3-(prop-2-en-1-yl)dihydro-2(3H)-furanone |

| Common Synonyms | |

| CAS Registry Number | 10491-63-1 |

| Molecular Formula | |

| Molecular Weight | 126.15 g/mol |

| SMILES | C=CCC1CCOC1=O |

| InChI Key | WUMMIJWEUDHZCL-UHFFFAOYSA-N |

| Chirality | Contains one chiral center at C3.[1][2][3] Typically synthesized as a racemate unless asymmetric catalysis is employed. |

Physicochemical Profile[1][4][5][6][7][8][9]

-

Physical State: Clear to pale yellow liquid.

-

Boiling Point: ~85–90 °C at 15 mmHg (Lit. analog comparison); ~249 °C at 760 mmHg (Predicted).

-

Density: ~1.05 g/mL at 25 °C.

-

Solubility: Miscible with polar organic solvents (THF, DCM, Ethyl Acetate, Ethanol); sparingly soluble in water.

-

Refractive Index (

): ~1.466.

Spectroscopic Signature ( H NMR Prediction)

The structure is confirmed by the characteristic allyl pattern and the lactone ring protons.

| Position | Shift ( | Multiplicity | Integration | Assignment |

| Allyl -CH= | 5.75 – 5.85 | Multiplet (m) | 1H | Internal vinylic proton |

| Allyl =CH | 5.05 – 5.15 | Multiplet (m) | 2H | Terminal vinylic protons |

| Ring -OCH | 4.15 – 4.35 | Multiplet (m) | 2H | C5 Protons (deshielded by O) |

| 2.55 – 2.70 | Multiplet (m) | 1H | C3 Methine (chiral center) | |

| Allylic -CH | 2.20 – 2.45 | Multiplet (m) | 2H | Allylic methylene |

| Ring -CH | 1.90 – 2.30 | Multiplet (m) | 2H | C4 Methylene |

Synthetic Pathways & Experimental Protocols

The synthesis of this compound is a classic example of enolate chemistry. The most authoritative and widely cited method involves the direct

Method A: Kinetic Enolate Alkylation (The "Gold Standard")

Principle:

Reagents:

- -Butyrolactone (GBL) [Substrate][4]

-

Lithium Diisopropylamide (LDA) [Base, generated in situ]

-

Allyl Bromide [Electrophile]

-

Tetrahydrofuran (THF) [Solvent, anhydrous]

Protocol (Adapted from Posner & Loomis, J. Chem. Soc.[5] Chem. Comm., 1972):

-

Preparation of LDA: In a flame-dried 3-neck flask under Argon, dissolve diisopropylamine (1.1 equiv) in anhydrous THF. Cool to -78 °C (dry ice/acetone bath). Add n-Butyllithium (1.1 equiv) dropwise. Stir for 30 minutes to ensure complete formation of LDA.

-

Enolate Formation: Add a solution of

-butyrolactone (1.0 equiv) in THF dropwise to the LDA solution at -78 °C. Stir for 45–60 minutes. Critical: Maintain temperature below -70 °C to prevent self-condensation or ring-opening side reactions. -

Alkylation: Add Allyl Bromide (1.2 equiv) dropwise.

-

Reaction: Allow the mixture to warm slowly to room temperature over 2–3 hours. The solution will typically turn from yellow to clear/cloudy as LiBr precipitates.

-

Quench & Workup: Quench with saturated aqueous

. Extract with diethyl ether ( -

Purification: Purify by vacuum distillation or flash column chromatography (SiO

, Hexanes:EtOAc gradient) to yield the pure lactone.

Method B: Radical Carboxylation (Green Alternative)

Recent advances utilize photoredox catalysis to generate

Mechanistic Visualization

The following diagram illustrates the kinetic enolate formation and subsequent

Caption: Kinetic enolate generation followed by nucleophilic substitution on allyl bromide.

Reactivity Profile & Applications

This compound serves as a "divergent scaffold." The allyl group allows for olefin metathesis and oxidation, while the lactone ring enables ring-opening functionalization.

Key Transformations

-

Ring-Closing Metathesis (RCM): Reaction with a second alkene (e.g., via acylation of the enolate with an unsaturated chain) followed by Grubbs' catalyst leads to spirocyclic or bicyclic lactones.

-

Hydrolysis/Aminolysis: Treatment with LiOH or primary amines opens the lactone ring to yield

-hydroxy acids or amides, precursors to GABA analogs. -

Iodolactonization: Although the ring is already closed, the allyl group can participate in further electrophilic cyclizations if hydrolyzed and modified.

-

Lignan Synthesis: This compound is a direct precursor to lignans like (-)-Hinokinin and (-)-Cubebin via oxidative coupling or Michael additions.

Caption: Divergent synthesis pathways utilizing the lactone core and allyl functionality.

Safety & Handling (GHS Classification)

Signal Word: WARNING

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.[6]

-

H319: Causes serious eye irritation.[6]

-

Handling: Use in a fume hood. The compound is an alkylating agent precursor and potential irritant. Wear nitrile gloves and safety goggles.

-

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidation of the allyl group over long periods.

References

-

Posner, G. H., & Loomis, G. L. (1972). A useful method for

-methylation of -

Kikuchi, S., et al. (2024).

-Butyrolactone Synthesis from Allylic Alcohols Using the CO2 Radical Anion. Precision Chemistry. Link(Modern radical synthesis method). -

Herrmann, J. L., & Schlessinger, R. H. (1973). Method for alkylating lactones. Journal of the Chemical Society, Chemical Communications, (19), 711. Link(Validation of LDA usage for lactones).

-

PubChem Database. this compound (Compound CID: 545831/Analog). Link(Source for general physicochemical data).

Sources

- 1. CN1425658A - Synthetic method for (S)-3-hydroxy-gamma-butyrolactone - Google Patents [patents.google.com]

- 2. CN1687045A - Catalysis method for synthesizing gamma butyrolactone - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

Technical Guide: Biological Activity & Pharmacophore Potential of 3-Allyldihydro-2(3H)-furanone

[1]

Executive Summary

3-allyldihydro-2(3H)-furanone (also known as

This technical guide analyzes the molecule not merely as a chemical intermediate, but as a bioactive pharmacophore with dual potential:

Part 1: Chemical & Structural Basis

The Pharmacophore

The biological activity of this compound is dictated by two distinct structural domains:[1][2][3]

-

The Lactone Ring (Hydrophilic Head): Acts as a hydrogen bond acceptor.[1] It mimics the endogenous signaling molecules (GHB, AHLs) and is susceptible to hydrolysis by plasma lactonases (paraoxonases).

-

The Allyl Side Chain (Hydrophobic Tail): The C3-allyl group introduces chirality and lipophilicity (

).[1] This steric bulk hinders rapid enzymatic hydrolysis compared to unsubstituted GBL, potentially extending half-life, while the terminal alkene provides a "reactive handle" for oxidative metabolic functionalization (e.g., epoxidation by CYP450).

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the functional zones of the molecule and their corresponding biological interactions.

Caption: Functional decomposition of this compound showing critical interaction domains for CNS and antimicrobial activity.[1]

Part 2: Neurological Potential (CNS Modulation)

The Ethosuximide Connection

Research into

-

Mechanism: The allyl group at C3 creates steric bulk that may prevent the molecule from activating the GHB receptor solely as a sedative, instead modulating the picrotoxin binding site on the GABA-A receptor complex.

-

Metabolic Safety: The allyl group slows the ring-opening hydrolysis to GHB.[1] This "Retarded Release" mechanism suggests a lower spike in plasma GHB levels, potentially reducing the risk of acute coma associated with GBL abuse, while maintaining sustained modulation.

Comparative Pharmacological Data

The following table projects the activity profile based on structural homologs (Klunk et al., Science, 1982).

| Compound | C3 Substituent | Primary CNS Effect | Est.[1] Duration | Abuse Potential |

| GBL | -H, -H | Sedation / Hypnosis | Short (< 2 hrs) | High |

| 3-Allyl-GBL | -Allyl, -H | Anticonvulsant / Mild Sedative | Moderate (2-4 hrs) | Moderate |

| Ethosuximide | -Ethyl, -Methyl | Anticonvulsant (T-type Ca2+) | Long (> 12 hrs) | Low |

Part 3: Antimicrobial & Quorum Sensing Inhibition

N-Acyl Homoserine Lactone (AHL) Mimicry

Many Gram-negative bacteria use N-acyl homoserine lactones (AHLs) to coordinate biofilm formation (Quorum Sensing).[1][5][6] this compound is structurally homologous to the AHL head group.[1]

-

Competitive Antagonism: The molecule can bind to LuxR-type receptors without triggering the transcriptional cascade required for biofilm maturation.[1]

-

Biofilm Disruption: Unlike traditional antibiotics that kill bacteria (selecting for resistance), this "anti-virulence" approach disrupts communication. The allyl tail mimics the short-chain fatty acid tails of endogenous AHLs.[1]

Part 4: Experimental Protocols

Synthesis of this compound

Objective: High-yield synthesis via enolate alkylation.

Safety: LDA is pyrophoric; carry out under inert atmosphere (

Reagents:

- -Butyrolactone (GBL) [1.0 eq][1]

-

Lithium Diisopropylamide (LDA) [1.1 eq]

-

Allyl Bromide [1.2 eq]

-

Dry THF (Solvent)

Step-by-Step Protocol:

-

Enolate Formation: Cool a solution of LDA in dry THF to -78°C (dry ice/acetone bath).

-

Addition: Add GBL dropwise over 30 minutes. Critical: Maintain temperature < -70°C to prevent ring opening or polymerization.[1] Stir for 1 hour to ensure complete enolization.

-

Alkylation: Add Allyl Bromide dropwise. The solution may turn pale yellow.[1]

-

Warming: Allow the reaction to warm slowly to room temperature over 4 hours.

-

Quench: Quench with saturated aqueous

. -

Extraction: Extract with Diethyl Ether (3x). Wash combined organics with brine, dry over

, and concentrate. -

Purification: Distillation under reduced pressure (bp ~85-90°C at 15 mmHg) or Silica Flash Chromatography (Hexane:EtOAc 9:1).

Bioassay: Quorum Sensing Inhibition (Chromobacterium violaceum)

Objective: Determine if this compound inhibits violacein production (a visual marker of QS).[1]

-

Culture: Grow Chromobacterium violaceum (CV026 reporter strain) in LB broth.

-

Plate Prep: Mix 100

L of culture into 20 mL molten soft agar and pour over LB agar plates. -

Treatment: Place sterile filter paper discs on the agar.

-

Incubation: 24 hours at 30°C.

-

Readout: Measure the diameter of the non-pigmented (white) halo around the disc.[1] A white halo indicates inhibition of QS (violacein production) without killing the bacteria (check for turbidity to ensure no cytotoxicity).[1]

Part 5: Synthetic Workflow & Downstream Utility

The true value of this molecule often lies in its role as a precursor.[1][7] The following workflow demonstrates its conversion into Paraconic Acids (potent antitumor agents).

Caption: Synthetic divergence from this compound to high-value bioactive targets.

References

-

Klunk, W. E., et al. (1982). "Alpha-substituted gamma-butyrolactones: new class of anticonvulsant drugs."[1][4] Science.

-

Ogawa, S., et al. (2018).[8] "Synthesis of γ-Butyrolactones via C–H Functionalization." Journal of Organic Chemistry. (General reference for lactone synthesis methodologies).

-

Galloway, W. R., et al. (2011). "Quorum sensing in Gram-negative bacteria: small-molecule modulation of AHL signals."[1] Chemical Reviews. (Context for Lactone QS activity).

-

National Toxicology Program. (1992).[1][9] "Toxicology and Carcinogenesis Studies of gamma-Butyrolactone." NTP Report.

-

Sigma-Aldrich. "3-Allyldihydro-2,5-furandione / Related Furanone Derivatives Safety Data."[1]

Sources

- 1. Gamma-Butyrolactone | C4H6O2 | CID 7302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. New antifungal scaffold derived from a natural pharmacophore: synthesis of α-methylene-γ-butyrolactone derivatives and their antifungal activity against Colletotrichum lagenarium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Alpha-substituted gamma-butyrolactones: new class of anticonvulsant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Novel naphtho[2,3-b]furan-2,4,9(3H)-trione derivatives as potent ERα inhibitors: design, regioselective synthesis, HMBC-NMR characterization, in silico molecular Docking and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. 3(2H)-Furanone synthesis [organic-chemistry.org]

- 9. γ-Butyrolactone - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

3-Allyldihydro-2(3H)-furanone: A Technical Guide to Synthesis, Properties, and Therapeutic Potential

Abstract

The γ-butyrolactone (GBL) scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its presence in a myriad of biologically active natural products and synthetic compounds.[1][2] This technical guide provides an in-depth exploration of a specific derivative, 3-allyldihydro-2(3H)-furanone, a molecule of significant interest for its potential applications in drug discovery and development. We will delve into its synthesis, chemical characteristics, and the therapeutic promise suggested by the extensive bioactivity of the furanone class, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] This document is intended for researchers, scientists, and professionals in the field of drug development, offering both a comprehensive literature review and practical, field-proven insights into the study of this promising compound.

Introduction: The Significance of the γ-Butyrolactone Core

The 2(3H)-furanone ring, a five-membered lactone, is a recurring motif in a vast array of natural products and pharmacologically potent molecules.[4] Its structural simplicity belies a remarkable versatility, enabling it to interact with a wide range of biological targets. This has led to the development of furanone-containing compounds with a broad spectrum of therapeutic activities, including anti-inflammatory, anticancer, antiviral, antimicrobial, and antifungal effects.[1][3] The substitution at the C-3 position of the dihydrofuranone ring plays a critical role in modulating this biological activity, making the synthesis of novel 3-substituted derivatives a key strategy in the quest for new therapeutic agents. The introduction of an allyl group at this position, yielding this compound, presents an intriguing candidate for investigation, combining the established bioactivity of the furanone core with the potential for further functionalization via the allylic double bond.

Synthesis of this compound

The most direct and widely employed method for the synthesis of this compound is the α-alkylation of the parent γ-butyrolactone. This venerable yet robust reaction proceeds via the formation of a lactone enolate, which then acts as a nucleophile to displace a halide from an allylic electrophile.

Underlying Principles of α-Alkylation

The α-protons of γ-butyrolactone are weakly acidic and can be abstracted by a strong, non-nucleophilic base to form a resonance-stabilized enolate. The choice of base is critical to ensure complete deprotonation without competing nucleophilic attack at the electrophilic carbonyl carbon of the lactone. Sterically hindered bases such as lithium diisopropylamide (LDA) or lithium isopropylcyclohexylamide are ideal for this purpose. Once formed, the enolate anion can readily participate in an SN2 reaction with a suitable electrophile, such as allyl bromide, to forge the new carbon-carbon bond at the α-position.

Experimental Protocol: Synthesis of this compound

This protocol describes a representative procedure for the synthesis of this compound.

Materials:

-

γ-Butyrolactone

-

Diisopropylamine

-

n-Butyllithium (in hexanes)

-

Allyl bromide

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and purification apparatus (silica gel for chromatography)

Procedure:

-

Preparation of LDA: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (1.05 equivalents) dropwise via the dropping funnel, maintaining the temperature below -70 °C. Stir the resulting solution at -78 °C for 30 minutes.

-

Enolate Formation: To the freshly prepared LDA solution, add γ-butyrolactone (1.0 equivalent) dropwise, ensuring the internal temperature remains below -70 °C. Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

-

Alkylation: Add allyl bromide (1.2 equivalents) dropwise to the enolate solution at -78 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Diagram of the Synthetic Workflow:

Caption: Synthetic workflow for this compound.

Chemical Properties and Characterization

Expected Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 5.80-5.70 (m, 1H, -CH=CH₂)

-

δ 5.15-5.05 (m, 2H, -CH=CH ₂)

-

δ 4.35-4.25 (m, 2H, -OCH ₂)

-

δ 2.70-2.60 (m, 1H, CH -allyl)

-

δ 2.50-2.30 (m, 2H, allyl-CH ₂)

-

δ 2.20-2.00 (m, 2H, -CH ₂-CH₂)

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ 176.0 (C=O)

-

δ 134.0 (-C H=CH₂)

-

δ 117.0 (-CH=C H₂)

-

δ 66.0 (-OC H₂)

-

δ 42.0 (C H-allyl)

-

δ 34.0 (allyl-C H₂)

-

δ 28.0 (-C H₂-CH₂)

-

-

IR (neat, cm⁻¹):

-

~3080 (v=C-H)

-

~2980, 2890 (vC-H)

-

~1770 (vC=O, lactone)

-

~1640 (vC=C)

-

-

Mass Spectrometry (EI):

-

Expected M⁺ at m/z = 126.06

-

Biological Activities and Therapeutic Potential

The γ-butyrolactone scaffold is a well-established pharmacophore, with a diverse array of biological activities reported for its derivatives.[1] While specific biological data for this compound is limited, the known activities of structurally related compounds provide a strong basis for predicting its therapeutic potential.

Anticancer Activity

Numerous α-methylene-γ-butyrolactones have demonstrated significant cytotoxic activity against various cancer cell lines.[5][6] The α-methylene group acts as a Michael acceptor, enabling covalent modification of biological nucleophiles, a mechanism implicated in their anticancer effects. While this compound lacks this specific Michael acceptor, other substituted γ-butyrolactones have also shown promise. For instance, certain γ-substituted γ-aryloxymethyl-α-methylene-γ-butyrolactones have been evaluated against a panel of 60 human cancer cell lines, with some derivatives exhibiting potent cytotoxic effects.[5] The presence of the allyl group in this compound could contribute to its cytotoxic profile through various mechanisms, including potential metabolic activation or altered binding to target proteins.

Antimicrobial and Antifungal Activity

The furanone ring is a key structural feature in molecules with potent antimicrobial and antifungal properties.[4][7] Halogenated furanones, for example, are known to inhibit quorum sensing in bacteria like Pseudomonas aeruginosa, a mechanism that disrupts bacterial communication and virulence.[8] Additionally, various 2(5H)-furanone derivatives have demonstrated antibacterial activity against Staphylococcus aureus and can enhance the efficacy of existing antibiotics.[9] The lipophilicity and steric bulk of the substituent at the 3-position can significantly influence the antimicrobial spectrum and potency. The allyl group in this compound provides a moderately lipophilic substituent that warrants investigation for its potential antimicrobial and antifungal efficacy.

Anti-inflammatory Activity

Certain γ-butyrolactone derivatives have been shown to possess anti-inflammatory properties.[1] The mechanism of action for some of these compounds involves the inhibition of key inflammatory pathways, such as the NF-κB signaling pathway. The structural features of the furanone core and its substituents are crucial for this activity. Further investigation is required to determine if this compound exhibits similar anti-inflammatory effects.

Table 1: Biological Activities of Representative γ-Butyrolactone Derivatives

| Compound Class | Specific Example(s) | Biological Activity | Reference(s) |

| α-Methylene-γ-butyrolactones | Various sesquiterpene lactones | Cytotoxicity, Allergic Contact Dermatitis | [5][10] |

| Halogenated Furanones | Brominated furanones | Quorum sensing inhibition, Anti-virulence | [8] |

| 2(5H)-Furanone Derivatives | Terpene-substituted furanones | Antibacterial, Biofilm prevention | [9] |

| 3-Substituted Isobenzofuranones | N-(3-phthalidyl) amines | Antibacterial, Antifungal |

Potential Mechanisms of Action

Given the diverse biological activities of the γ-butyrolactone class, the mechanism of action for this compound is likely target-dependent.

Diagram of Potential Biological Interactions:

Caption: Potential biological interaction pathways of this compound.

Applications in Drug Development and Future Perspectives

This compound represents a valuable scaffold for further chemical exploration and biological evaluation. The presence of the terminal alkene in the allyl group provides a reactive handle for a variety of chemical transformations, including but not limited to:

-

Epoxidation: To introduce new stereocenters and functional groups.

-

Hydroboration-oxidation: To yield the corresponding alcohol for further derivatization.

-

Olefin metathesis: To create more complex structures.

-

Click chemistry: After conversion of the alkene to an azide or alkyne.

This synthetic tractability, coupled with the established biological potential of the γ-butyrolactone core, makes this compound an attractive starting point for the development of new therapeutic agents. Future research should focus on the comprehensive biological screening of this compound against a wide range of targets, including cancer cell lines, pathogenic microbes, and inflammatory models. Elucidation of its precise mechanism(s) of action will be crucial for its rational optimization as a drug lead.

Conclusion

This compound is a synthetically accessible derivative of the pharmacologically significant γ-butyrolactone scaffold. While specific biological data for this compound remains to be fully elucidated, the extensive literature on related furanones strongly suggests its potential as a valuable lead structure in drug discovery. This technical guide has provided a comprehensive overview of its synthesis, predicted chemical properties, and the biological context in which it should be investigated. It is our hope that this document will serve as a valuable resource for researchers dedicated to the exploration of novel therapeutics and inspire further investigation into the promising potential of this compound.

References

- CN1425658A - Synthetic method for (S)

- Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H)

-

Synthesis and biological properties of new α-methylene-γ- butyrolactones and α,β-unsaturated δ-lactones | Request PDF - ResearchGate. (URL: [Link])

-

Synthesis of Gamma-Butyrolactone Hormones Enables Understanding of Natural Product Induction | ACS Chemical Biology. (URL: [Link])

-

γ-Butyrolactone Synthesis from Allylic Alcohols Using the CO2 Radical Anion | Precision Chemistry - ACS Publications. (URL: [Link])

-

γ-Butyrolactone - Wikipedia. (URL: [Link])

-

Synthesis and cytotoxic evaluation of a series of gamma-substituted gamma-aryloxymethyl-alpha-methylene-gamma-butyrolactones against cancer cells - PubMed. (URL: [Link])

-

A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones - PMC. (URL: [Link])

-

Anti-Pathogenic Properties of the Combination of a T3SS Inhibitory Halogenated Pyrrolidone with C-30 Furanone - NIH. (URL: [Link])

- FURANONES AND 2(3H)

-

Molecular structure and biological activity of compounds containing - butyrolactone scaffold - ResearchGate. (URL: [Link])

-

Identification of γ-butyrolactone signalling molecules in diverse actinomycetes using resin-assisted isolation and chemoenzymatic synthesis - RSC Publishing. (URL: [Link])

-

3-Allyl(dihydro)furan-2,5-dione | C7H8O3 | CID 111009 - PubChem. (URL: [Link])

-

A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model - MDPI. (URL: [Link])

-

Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures - PMC. (URL: [Link])

-

Renewable synthesis of γ-butyrolactone from biomass-derived 2-furanone using palladium supported on humin-derived activated carbon (Pd/HAC) as a heterogeneous catalyst - RSC Advances (RSC Publishing). (URL: [Link])

-

Total Synthesis of Polysubstituted γ-Butyrolactone Lignans (−)-Hinokinin, (−)-Bicubebin B, and (−)-Isodeoxypodophyllotoxin via Oxime Carbonate Formation - PubMed Central. (URL: [Link])

-

Potential Antitumor Alpha-Methylene-Gamma-Butyrolactone-Bearing Nucleic Acid Base. 3. Synthesis of 5'-methyl-5'-[(6-substituted-9H-purin-9-yl)methyl]-2'-oxo-3'- Methylenetetrahydrofurans - PubMed. (URL: [Link])

-

Alpha-methylene-gamma-butyrolactones: Versatile Skin Bioactive Natural Products - PubMed. (URL: [Link])

-

3-allyl-tetrahydro-furan-2-one - C7H10O2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (URL: [Link])

Sources

- 1. A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ptfarm.pl [ptfarm.pl]

- 5. Synthesis and cytotoxic evaluation of a series of gamma-substituted gamma-aryloxymethyl-alpha-methylene-gamma-butyrolactones against cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Potential antitumor alpha-methylene-gamma-butyrolactone-bearing nucleic acid base. 3. Synthesis of 5'-methyl-5'-[(6-substituted-9H-purin-9-yl)methyl]-2'-oxo-3'- methylenetetrahydrofurans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. imjst.org [imjst.org]

- 8. mdpi.com [mdpi.com]

- 9. Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Alpha-methylene-gamma-butyrolactones: versatile skin bioactive natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 3-allyldihydro-2(3H)-furanone: An Application Note and Detailed Protocol

Introduction: The Significance of α-Alkylated γ-Butyrolactones

The γ-butyrolactone scaffold is a privileged structure in medicinal chemistry and natural product synthesis, exhibiting a wide array of biological activities. The introduction of substituents at the α-position, such as an allyl group to form 3-allyldihydro-2(3H)-furanone, provides a versatile intermediate for the synthesis of more complex molecules. This functionalization allows for further chemical transformations, making it a valuable building block for drug discovery and development professionals. This application note provides a detailed, field-proven protocol for the synthesis of this compound via the α-alkylation of γ-butyrolactone, grounded in established chemical principles.

Reaction Principle: Enolate Chemistry

The synthesis hinges on the principles of enolate chemistry. γ-Butyrolactone, while not having exceptionally acidic α-protons, can be deprotonated by a strong, non-nucleophilic base to form a lithium enolate. Lithium diisopropylamide (LDA) is the base of choice for this transformation due to its strong basicity and significant steric hindrance, which minimizes side reactions such as nucleophilic attack at the carbonyl carbon. Once formed, the nucleophilic enolate readily participates in an S(_N)2 reaction with an electrophile, in this case, allyl bromide, to yield the desired α-alkylated product. The reaction is typically conducted at low temperatures (-78 °C) to ensure kinetic control and prevent undesired side reactions.

Visualizing the Synthesis

Reaction Mechanism

Caption: Mechanism of LDA-mediated α-alkylation of γ-butyrolactone.

Experimental Workflow

Caption: Step-by-step workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the α-alkylation of lactones.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| γ-Butyrolactone | Anhydrous, ≥99% | Sigma-Aldrich | Store over molecular sieves. |

| Diisopropylamine | ≥99.5% | Sigma-Aldrich | Distill from CaH₂ before use. |

| n-Butyllithium | 2.5 M in hexanes | Sigma-Aldrich | Titrate before use. |

| Allyl bromide | 99% | Sigma-Aldrich | Stabilized with propylene oxide. |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich | Distill from sodium/benzophenone. |

| Saturated NH₄Cl solution | ACS Reagent | Fisher Scientific | |

| Ethyl acetate | ACS Reagent | Fisher Scientific | |

| Hexanes | ACS Reagent | Fisher Scientific | |

| Anhydrous Na₂SO₄ | ACS Reagent | Fisher Scientific | |

| Silica gel | 60 Å, 230-400 mesh | MilliporeSigma | For column chromatography. |

Step-by-Step Methodology

1. Preparation of the LDA Solution (in situ) a. To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum, add anhydrous tetrahydrofuran (THF, 100 mL). b. Cool the flask to -78 °C using a dry ice/acetone bath. c. Add freshly distilled diisopropylamine (7.3 mL, 52 mmol) to the cooled THF. d. Slowly add n-butyllithium (20 mL of a 2.5 M solution in hexanes, 50 mmol) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C. e. Stir the resulting pale yellow solution at -78 °C for 30 minutes.

2. Enolate Formation a. In a separate flame-dried flask, prepare a solution of γ-butyrolactone (3.8 mL, 50 mmol) in anhydrous THF (20 mL). b. Add the γ-butyrolactone solution dropwise to the LDA solution at -78 °C over 20 minutes. c. Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

3. Alkylation a. Add allyl bromide (4.8 mL, 55 mmol) dropwise to the enolate solution at -78 °C over 20 minutes. b. After the addition is complete, stir the reaction mixture at -78 °C for 2 hours. c. Remove the cooling bath and allow the reaction to slowly warm to room temperature overnight with continuous stirring.

4. Work-up and Extraction a. Cool the reaction mixture to 0 °C in an ice bath. b. Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (50 mL). c. Transfer the mixture to a separatory funnel and add deionized water (50 mL). d. Extract the aqueous layer with ethyl acetate (3 x 75 mL). e. Combine the organic layers and wash with brine (2 x 50 mL). f. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

5. Purification a. Purify the crude product by flash column chromatography on silica gel. b. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10:90 and gradually increasing to 30:70). c. Collect the fractions containing the desired product (monitor by TLC). d. Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a colorless oil.

Results and Discussion

Expected Yield: 70-85%

Characterization Data:

| Technique | Expected Results |

| ¹H NMR (CDCl₃, 400 MHz) | δ 5.85-5.75 (m, 1H), 5.15-5.05 (m, 2H), 4.35-4.25 (m, 2H), 2.70-2.60 (m, 1H), 2.50-2.30 (m, 3H), 2.20-2.10 (m, 1H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 176.5, 134.2, 117.8, 66.4, 41.5, 34.2, 28.7 |

| IR (neat, cm⁻¹) | 3077, 2980, 1770 (C=O), 1645, 1175, 915 |

| Mass Spec (EI) m/z | 126 (M⁺), 97, 85, 67, 55, 41 |

The successful synthesis of this compound can be confirmed by the characteristic signals in the NMR and IR spectra. The strong carbonyl stretch around 1770 cm⁻¹ in the IR spectrum is indicative of the five-membered lactone ring. In the ¹H NMR spectrum, the appearance of signals corresponding to the allyl group protons (vinylic protons around 5.8 and 5.1 ppm, and the allylic methylene protons) and the disappearance of one of the α-protons of the starting γ-butyrolactone confirm the successful alkylation.

Troubleshooting:

-

Low Yield: Incomplete deprotonation or moisture in the reaction are common culprits. Ensure all glassware is rigorously dried, solvents are anhydrous, and the LDA is freshly prepared and titrated.

-

Di-alkylation Product: The formation of a di-allylated product can occur if the enolate equilibrates. Maintaining a low temperature during the addition of both the lactone and the allyl bromide is crucial. Using a slight excess of the lactone relative to the base can also minimize this side reaction.

-

Unreacted Starting Material: This may indicate insufficient LDA or that the reaction was not allowed to proceed for a sufficient amount of time.

Safety Precautions

-

This procedure must be carried out in a well-ventilated fume hood.

-

Anhydrous solvents and reagents are highly reactive and require careful handling under an inert atmosphere (nitrogen or argon).

-

n-Butyllithium is a pyrophoric liquid and must be handled with extreme care.

-

Allyl bromide is a lachrymator and is toxic. Always handle it in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

The reaction is performed at very low temperatures. Use appropriate cryogenic gloves when handling the dry ice/acetone bath.

Conclusion

This application note provides a robust and reliable protocol for the synthesis of this compound, a valuable intermediate for further synthetic transformations. By carefully controlling the reaction conditions, particularly temperature and the exclusion of moisture, researchers can achieve high yields of the desired product. The detailed procedural steps and troubleshooting guide are intended to enable both experienced and novice researchers to successfully perform this synthesis.

References

- Posner, G. H., & Loomis, G. L. (1972). A useful method for α-methylation of γ-butyrolactones.

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.

-

Enolates: Alkylation of Enolates. (n.d.). Chemistry LibreTexts. Retrieved February 10, 2026, from [Link]

Application Note: Advanced Quantification & Purity Analysis of 3-allyldihydro-2(3H)-furanone

Executive Summary & Chemical Context[1][2][3][4][5]

3-allyldihydro-2(3H)-furanone (CAS: 1073-11-6), also known as

Reliable quantification of this molecule presents specific analytical challenges:

-

Lack of Chromophores: The molecule lacks strong UV-absorbing groups (only weak carbonyl/alkene absorbance at <215 nm), making standard HPLC-UV prone to interference.

-

Lactone Instability: Like its parent compound

-butyrolactone (GBL), the lactone ring is susceptible to hydrolysis in basic or neutral aqueous media, opening to form the corresponding -

Volatility: Its boiling point (~220°C) and semi-volatile nature make it an ideal candidate for Gas Chromatography (GC), provided thermal degradation is controlled.

This guide details three validated protocols: GC-FID/MS (for assay/purity), LC-MS (for trace analysis in aqueous matrices), and Chiral HPLC (for enantiomeric excess determination).

Critical Chemical Behavior: The Hydrolysis Trap

Before selecting a method, analysts must understand the pH-dependent equilibrium of the analyte.

Figure 1: The pH-dependent equilibrium. For accurate quantification of the lactone, samples must be kept in acidic or anhydrous conditions.

Protocol A: GC-FID/MS (The Gold Standard)

Rationale: Due to the molecule's volatility and lack of strong UV chromophores, Gas Chromatography is the method of choice for purity assay and reaction monitoring.

Instrumentation & Conditions[2][6][7][8]

-

System: Agilent 7890/8890 GC or equivalent.

-

Detector: FID (for quantitation) or MS (for identification/trace impurities).

-

Column: DB-5ms or HP-5 (5% Phenyl-methylpolysiloxane).

-

Why? A non-polar column minimizes interaction with the lactone oxygen, reducing peak tailing compared to wax columns.

-

-

Inlet: Split/Splitless (Split 50:1 for high concentration synthesis samples).

Method Parameters[6][7][8][9][10][11]

| Parameter | Setting | Notes |

| Inlet Temp | 250 °C | Ensure complete vaporization without pyrolysis. |

| Carrier Gas | Helium @ 1.2 mL/min | Constant flow mode. |

| Oven Program | 60°C (1 min) | Slow ramp separates the allyl-lactone from unreacted GBL. |

| FID Temp | 300 °C | Hydrogen: 30 mL/min; Air: 400 mL/min. |

| Internal Std | Select IS with similar boiling point but distinct RT. |

Sample Preparation (Self-Validating Step)

-

Aliquot: Take 50 µL of reaction mixture.

-

Quench/Dilute: Dilute into 1.5 mL Dichloromethane (DCM) .

-

Critical: Do NOT use methanol if acidic catalysts are present, as transesterification can occur.

-

-

Dry: Pass through a small plug of anhydrous

to remove trace water (prevents hydrolysis in the injector). -

Inject: 1 µL.

Protocol B: LC-MS (Trace Analysis in Biological/Aqueous Media)

Rationale: When the analyte is in a biological matrix (plasma, cell culture) or an aqueous waste stream, GC extraction may be inefficient. LC-MS is required.[1]

The "Acidic Shield" Strategy

Standard Reverse Phase (RP) HPLC will fail if the mobile phase is neutral, as the lactone may partially hydrolyze on the column, leading to split peaks or broad humps. You must use an acidic modifier.

LC-MS/MS Conditions[9]

-

Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid .

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid .

-

Gradient:

-

0-1 min: 5% B

-

1-6 min: 5%

95% B -

6-8 min: 95% B

-

-

Detection: ESI Positive Mode (Targeting

).

MS Tuning (MRM)

Since the molecule (MW 126.15) is small, fragmentation is limited.

-

Precursor Ion: 127.1

( -

Quantifier Product: 81.1

(Loss of formic acid/water/allyl chain elements). -

Qualifier Product: 67.1

(Lactone ring fragment).

Protocol C: Chiral HPLC (Enantiomeric Purity)

Rationale: The alkylation at the

Method Setup[2][5][7][10][11][13]

-

Column: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose tris-carbamate derivatives).

-

Mobile Phase: Hexane : Isopropanol (90:10 or 95:5).

-

Flow Rate: 1.0 mL/min.[2]

-

Temp: 25 °C.

-

Detection: UV @ 210 nm (or Refractive Index if concentration allows).

-

Note: If UV signal is too low, use a Chiral GC column (e.g., Cyclosil-B) instead.

Analytical Workflow Decision Tree

Figure 2: Decision matrix for selecting the appropriate analytical technique.

Validation Criteria (ICH Q2 R1)

To ensure regulatory compliance, the selected method must be validated.

-

Linearity: Demonstrate

over 50–150% of target concentration. -

Accuracy (Recovery): Spike samples at 80%, 100%, and 120%. Acceptable range: 98.0% – 102.0%.

-

LOD/LOQ: Determine via Signal-to-Noise (S/N).

-

LOD = 3.3

-

LOQ = 10

-

-

Robustness (Critical for this analyte):

-

Test stability of the solution after 24 hours.

-

Pass Criteria: No increase in the hydrolysis peak (hydroxy acid) or dimerization.

-

References

-

Vertex AI Search. (2025).[3] Quantitative analysis of alpha-allyl-gamma-butyrolactone GC-MS. Retrieved from 3[4]

-

National Institutes of Health (NIH). (2020). Simultaneous Quantification of γ-Hydroxybutyrate, γ-Butyrolactone, and 1,4-Butanediol. Retrieved from 5

-

SWGDRUG. (2005).[2] Gamma-butyrolactone (GBL) Monograph: Methods GBL-GCS1 & GBL-LCS1. Retrieved from 2

-

ResearchGate. (2025). Heterocyclic Analogs of Prostaglandins: Synthesis of 3-Alkyl-2,5-dihydrofuran-2-ones. Retrieved from 4[4]

Sources

Experimental design for testing the antifungal properties of furanones.

Executive Summary & Scientific Rationale

The emergence of multidrug-resistant (MDR) fungal pathogens, particularly Candida albicans and Candida auris, necessitates therapeutic strategies beyond traditional fungicidal mechanisms.[1] Halogenated furanones (structurally analogous to Delisea pulchra metabolites) represent a class of Quorum Sensing Inhibitors (QSIs) .

Unlike azoles or polyenes, furanones often function not by killing the cell, but by disrupting virulence factors : specifically the yeast-to-hyphae transition and biofilm formation. This guide details the experimental workflow to validate these properties, distinguishing between growth inhibition (toxicity) and virulence suppression (specific activity).

Key Mechanism: Furanones interfere with the fungal Ras1-cAMP-Efg1 signaling cascade, mimicking or blocking quorum sensing molecules (e.g., farnesol, tyrosol), thereby downregulating hyphal-specific genes (HWP1, ALS3) essential for biofilm structural integrity.

Experimental Workflow Overview

The following flowchart outlines the logical progression of assays required to validate furanone activity.

Figure 1: Sequential workflow for distinguishing fungistatic toxicity from anti-virulence QSI activity.

Pre-Analytical: Compound Handling & Stability

Halogenated furanones (e.g., (Z)-5-(Bromomethylene)furan-2(5H)-one) are chemically reactive and light-sensitive.

-

Solvent: Dissolve stock in 100% DMSO (Dimethyl sulfoxide). Avoid ethanol if long-term storage is planned, as esterification can occur.

-

Storage: Store stocks at -20°C in amber glass vials to prevent photolytic dehalogenation.

-

Working Solution: Limit final DMSO concentration in assays to <1% (v/v) to avoid solvent toxicity masking the compound's effect.

Protocol 1: Planktonic Susceptibility (MIC Determination)

Before testing biofilm inhibition, you must determine the Minimum Inhibitory Concentration (MIC). If a furanone kills the fungus at 2 µg/mL, any "biofilm inhibition" at that concentration is just dead cells, not specific signaling inhibition.

Standard: CLSI M27-A4 Broth Microdilution [1].

Procedure:

-

Media: RPMI 1640 buffered with MOPS (pH 7.0).

-

Inoculum: Adjust C. albicans overnight culture to

to -

Plate Layout:

-

Rows A-G: 2-fold serial dilution of Furanone (e.g., 64 µg/mL down to 0.125 µg/mL).

-

Row H: Growth Control (Cells + DMSO only) and Sterility Control (Media only).

-

-

Incubation: 35°C for 24 hours.

-

Readout: Visual score (0-4 scale) or OD

.-

Target Result: Furanones often show high MICs (>32 µg/mL) because they are not potent fungicides. This is desirable for anti-virulence drugs.

-

Protocol 2: Biofilm Inhibition Assay (XTT Reduction)

This is the critical assay. We quantify the metabolic activity of sessile cells within the biofilm matrix.

Reagents:

-

XTT: (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide).

-

Menadione: Electron coupling agent (Essential for XTT reduction in fungi).

Step-by-Step Protocol:

-

Biofilm Initiation:

-

Seed 96-well flat-bottom plates with

cells/mL in RPMI-1640. -

Adhesion Phase: Incubate 90 mins at 37°C.

-

Wash: Gently wash wells 2x with PBS to remove non-adherent (planktonic) cells.

-

-

Furanone Treatment:

-

Add fresh RPMI containing Furanone at sub-MIC concentrations (e.g., 1/2, 1/4, 1/8 MIC).

-

Control: RPMI + 1% DMSO (Vehicle Control).

-

Incubate 24 hours at 37°C to allow biofilm maturation.[2]

-

-

XTT Staining:

-

Prepare XTT solution (0.5 mg/mL in PBS).

-

Add Menadione (1 µM final concentration) immediately before use.

-

Wash biofilm wells 2x with PBS.

-

Add 100 µL XTT/Menadione solution per well.

-

Incubate in the dark for 2 hours at 37°C.

-

-

Quantification:

-

Transfer 80 µL of the supernatant to a new plate (to avoid reading biofilm clumps).

-

Measure Absorbance at 490 nm .

-

Data Analysis:

Calculate % Inhibition:

Protocol 3: Hyphal Morphogenesis (Microscopy)

Furanones should block the transition from yeast (round) to hyphae (filamentous).

-

Setup: Use 6-well plates with a glass coverslip at the bottom.

-

Induction: Use Spider Medium or RPMI + 10% Serum (strong hyphal inducers).

-

Treatment: Add Furanone at sub-MIC levels.

-

Imaging: After 4 hours, image using Phase Contrast microscopy (40x).

-

Scoring: Count 100 cells. Calculate % Filamentation.

-

Expected Result: Control = >90% Hyphae; Furanone Treated = >80% Yeast form.

-

Mechanistic Insight: The Signaling Pathway

Furanones inhibit the quorum sensing circuitry.[3][4][5] In C. albicans, this involves the Ras1-cAMP-PKA pathway which regulates Efg1, a transcription factor required for hyphal genes [2].

Figure 2: Proposed mechanism of action. Furanones disrupt the cAMP-PKA-Efg1 axis, preventing the transcriptional activation of hyphal wall proteins (HWP1).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| High variance in XTT data | Incomplete washing of planktonic cells | Use an automated washer or aspirate very gently at the well wall. |

| No Biofilm in Controls | Inoculum density too low | Ensure starting density is |

| Compound Precipitation | DMSO concentration >1% | Dilute compound in warm media. Keep final DMSO <0.5%. |

| XTT Signal too low | Old Menadione | Menadione is unstable. Prepare fresh stock every week or make daily. |

References

-

Clinical and Laboratory Standards Institute (CLSI). (2017).[6] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Fourth Informational Supplement (M27-A4). Wayne, PA: CLSI.[6]

-

Shareef, S. et al. (2025). "Application of Furanone Derivatives as Biofilm Formation Inhibitors." BenchChem Application Notes.

-

García-Rikhs, C. et al. (2022). "Mechanistic Understanding of Candida albicans Biofilm Formation and Approaches for Its Inhibition." Frontiers in Microbiology.

-

Pierce, C.G. et al. (2012). "XTT assay of ex vivo saliva biofilms to test antimicrobial influences." Journal of Microbiological Methods.

Sources

- 1. Antifungal Drug Resistance: Molecular Mechanisms in Candida albicans and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Furanone derivatives as quorum-sensing antagonists of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Furanone quorum-sensing inhibitors with potential as novel therapeutics against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. webstore.ansi.org [webstore.ansi.org]

Cell culture assays for evaluating "3-allyldihydro-2(3H)-furanone" cytotoxicity

Methodological Framework for Evaluating

Executive Summary & Compound Profile

This guide provides a standardized workflow for evaluating the cytotoxic potential of 3-allyldihydro-2(3H)-furanone (CAS: 1073-11-6), also known as

As a functionalized lactone, this compound serves as a critical intermediate in the synthesis of cyclopentanoid antibiotics and pheromones. While structurally related to bioactive sesquiterpene lactones (known for Michael acceptor activity), the saturated ring system of this compound suggests a distinct toxicity profile driven by metabolic stability and lipophilicity rather than direct alkylation.

Why This Protocol Matters: Standardized cytotoxicity testing is essential not only for safety assessment (SDS generation) but also for pharmacological screening, as furanone derivatives are increasingly investigated for anti-tumor and anti-microbial properties.

Compound Properties & Handling

| Property | Specification | Experimental Implication |

| Molecular Formula | MW = 126.15 g/mol | |

| Physical State | Colorless Liquid | Density |

| Solubility | Lipophilic | Solvent: DMSO (Dimethyl sulfoxide) is preferred. Ethanol is a secondary option. |

| Stability | Hydrolysis-prone | Prepare fresh stock solutions immediately prior to assay. Avoid aqueous storage >4 hours. |

Experimental Design Strategy

To ensure robust data (E-E-A-T), we utilize a Dual-Endpoint Strategy that distinguishes between metabolic arrest (cytostasis) and physical cell death (necrosis).

-

Primary Screen (Metabolic): MTT or WST-1 Assay. Measures mitochondrial dehydrogenase activity.

-

Secondary Screen (Membrane): LDH Release Assay. Measures plasma membrane rupture.

-

Mechanistic Confirmation: Annexin V/PI Flow Cytometry. Distinguishes apoptosis from necrosis.[1]

Workflow Visualization

Figure 1: Integrated workflow for cytotoxicity profiling. The dual-endpoint approach minimizes false positives caused by metabolic artifacts.

Protocol A: Metabolic Viability (MTT Assay)

Principle: The reduction of tetrazolium salts (MTT) to purple formazan crystals by metabolically active cells (specifically mitochondrial succinate dehydrogenase). Relevance: This is the ISO 10993-5 gold standard for determining cell viability.

Materials

-

Cell Line: HeLa, HepG2, or NIH/3T3 (fibroblasts are standard for general toxicity).

-

Reagent: Thiazolyl Blue Tetrazolium Bromide (MTT) (5 mg/mL in PBS).

-

Solubilization Buffer: DMSO.

Step-by-Step Methodology

-

Cell Seeding:

-

Seed cells in 96-well plates at

to -

Critical: Leave peripheral wells empty (fill with PBS) to avoid "edge effects" caused by evaporation.

-

Incubate for 24 hours at 37°C/5% CO

to allow attachment.

-

-

Compound Treatment:

-

Incubation:

-

Incubate for 24, 48, or 72 hours. (48h is recommended for lactones to observe delayed toxicity).

-

-

MTT Addition:

-

Add 20 µL of MTT stock (5 mg/mL) to each well.

-

Incubate for 3–4 hours at 37°C. Check for purple precipitate under microscope.

-

-

Solubilization & Measurement:

-

Carefully aspirate media (do not disturb crystals).[4]

-

Add 150 µL DMSO to dissolve formazan. Agitate on an orbital shaker for 15 min.

-

Measure absorbance at 570 nm (reference filter 630 nm).

-

Protocol B: Membrane Integrity (LDH Release)

Principle: Lactate Dehydrogenase (LDH) is a stable cytosolic enzyme released upon cell lysis.[5] Causality: Unlike MTT, which measures health, LDH measures death (rupture). High LDH with preserved MTT activity suggests metabolic stress without immediate lysis.

Step-by-Step Methodology

-

Supernatant Collection:

-

Perform this assay on the same plates as the MTT assay (multiplexing) or parallel plates.

-

Transfer 50 µL of culture supernatant from treated wells to a new clear 96-well plate.

-

-

Reaction Setup:

-

Add 50 µL of LDH Reaction Mix (Tetrazolium salt + Diaphorase + Lactate).

-

Note: Many commercial kits (e.g., Roche, Pierce) are available; follow specific kit ratios.

-

-

Incubation:

-

Incubate at Room Temperature (RT) for 30 minutes in the dark .

-

-

Stop & Read:

-

Add Stop Solution (usually 1N HCl or acetic acid).

-

Measure absorbance at 490 nm .

-

-

Calculation:

-

Low Control: Untreated cells (spontaneous release).

-

High Control: Cells treated with Lysis Buffer (Triton X-100) 45 min prior to harvest.

-

Mechanistic Insight: Apoptosis vs. Necrosis

If the IC50 is reached, determining the mode of death is crucial for drug development.

Pathway Diagram

Figure 2: Potential mechanisms of action. Lactones often induce ROS, leading to mitochondrial pathways (Apoptosis) or direct necrosis at high concentrations.

Flow Cytometry Protocol (Annexin V / PI)

-

Harvest: Trypsinize cells (gentle handling to avoid artificial damage).

-

Wash: Wash 2x with cold PBS. Resuspend in 1X Binding Buffer.

-

Stain: Add 5 µL FITC-Annexin V and 5 µL Propidium Iodide (PI).

-

Analyze:

-

Q1 (Annexin- / PI+): Necrosis (or late error).

-

Q2 (Annexin+ / PI+): Late Apoptosis.

-

Q3 (Annexin- / PI-): Viable.

-

Q4 (Annexin+ / PI-): Early Apoptosis.

-

Data Presentation & Analysis

Summarize your findings in a structured table. A "Toxic" classification generally applies if the IC50 is < 100 µM for pharmaceutical screening, or per ISO 10993-5 if viability drops below 70% at relevant exposure levels.

Example Data Reporting Table:

| Assay | Parameter | Result (Example) | Interpretation |

| MTT | IC50 (24h) | > 500 µM | Low acute toxicity. |

| MTT | IC50 (72h) | 150 µM | Delayed toxicity observed. |

| LDH | % Release @ 500µM | 15% | Membrane remains largely intact. |

| Microscopy | Morphology | Vacuolization | Suggests autophagic stress. |

References

-

ISO 10993-5:2009. Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. International Organization for Standardization.[6][7]

-

Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

-

Zhang, S., et al. (2004). Synthesis and cytotoxicity of 3,4-diaryl-2(5H)-furanones. Bioorganic & Medicinal Chemistry Letters.[4][8] (Demonstrates cytotoxicity assessment of furanone derivatives).

-

Lottner, C., et al. (2004). Cytotoxicity of 3,4-dihalogenated 2(5H)-furanones. Journal of Medicinal Chemistry. (Provides comparative IC50 data for lactone rings).

-

Stockert, J. C., et al. (2012). Assays for cell viability: Metabolic and dye release assays. Acta Histochemica.

Sources

- 1. tiarisbiosciences.com [tiarisbiosciences.com]

- 2. atcc.org [atcc.org]

- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 4. clyte.tech [clyte.tech]

- 5. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]

- 6. dent.chula.ac.th [dent.chula.ac.th]

- 7. namsa.com [namsa.com]

- 8. New alpha-methylene-gamma-butyrolactones with antimycobacterial properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Techniques for the purification of "3-allyldihydro-2(3H)-furanone"

Application Note: AN-PHARM-402

Subject: Advanced Purification Protocols for 3-Allyldihydro-2(3H)-furanone (

Executive Summary

This compound (CAS: 1001-57-6), often referred to as

This guide details a multi-stage purification strategy. While vacuum distillation serves as the primary method for bulk purification, it often fails to fully resolve the di-allylated side product due to boiling point proximity.[1] We introduce a hybrid protocol combining optimized vacuum fractional distillation with silica gel flash chromatography to achieve pharmaceutical-grade purity (>98%).

Chemical Profile & Properties[1][2][3][4][5][6][7]

| Property | Specification | Notes |

| IUPAC Name | 3-(prop-2-en-1-yl)oxolan-2-one | Also: |

| Molecular Formula | ||

| Molecular Weight | 126.15 g/mol | |

| Boiling Point | ~110–115 °C @ 15 mmHg | Decomposes >220 °C at atm.[1][2][3][4][5][6][7][8][9][10] pressure |

| Density | ~1.06 g/mL | Denser than water |

| Solubility | DCM, EtOAc, THF, Toluene | Immiscible with water; hydrolyzes in strong base |

| Key Impurities | Di-allyl species is the critical impurity |

Pre-Purification Assessment

Before initiating purification, the crude reaction mixture must be characterized to determine the ratio of mono-allyl to di-allyl products.[1]

Analytical Method: GC-MS / TLC

-

TLC System: 20% Ethyl Acetate in Hexane.[1]

-

Visualization:

stain (Lactones are weak UV absorbers; the allyl double bond stains vigorously).[1] -

Rf Values (Approximate):

Protocol A: Quench & Work-Up (Critical Step)[1]

Rationale: Lactones are sensitive to hydrolysis.[1] A standard strongly basic wash (NaOH) will open the lactone ring to form the water-soluble hydroxy-acid salt, leading to massive yield loss.[1] This protocol uses a buffered quench.[1]

Reagents:

-

Saturated Ammonium Chloride (

)[1] -

Diethyl Ether (

) or Dichloromethane (DCM)[1] -

Brine (Saturated NaCl)[1]

Step-by-Step:

-

Quench: Pour the cold reaction mixture (typically -78°C enolate solution) into an excess of cold saturated

with vigorous stirring. This buffers the pH to ~7, preventing ring opening.[1] -

Phase Separation: Transfer to a separatory funnel. Extract the aqueous layer

with-

Note: DCM is denser than water (bottom layer); Ether is less dense (top layer).[1]

-

-

Wash: Combine organic layers and wash once with Brine to remove residual water and lithium salts.[1]

-

Dry: Dry over anhydrous Magnesium Sulfate (

). Filter and concentrate under reduced pressure (Rotavap) at 30°C. Do not overheat , as volatile allyl bromide residues can cause bumping.

Protocol B: Vacuum Fractional Distillation (Scalable)

Rationale: For quantities >10g, distillation is the most efficient first pass.[1] However, the boiling point difference between the mono-allyl and di-allyl species is narrow (<15°C).[1] A Vigreux column is required.[1]

Equipment:

-

Short-path distillation head or 15cm Vigreux column.[1]

-

High-vacuum pump (capable of <5 mmHg).[1]

-

Manometer.[1]

Step-by-Step:

-

Setup: Assemble glassware with vacuum grease on all joints.[1] Ensure the system is leak-proof.[1]

-

Degassing: Apply vacuum gradually to remove residual solvent (DCM/THF) before heating.[1]

-

Heating: Heat the oil bath to ~130°C.

-

Fraction Collection (at ~10 mmHg):

-

Validation: Check Refractive Index or GC of Fraction 2. If purity is <95%, proceed to Protocol C.

Protocol C: Flash Column Chromatography (High Purity)

Rationale: When the "di-allyl" impurity persists (>2%), chromatography is the only method to separate it effectively.[1] The di-allyl species is less polar and elutes first.[1]

Stationary Phase: Silica Gel 60 (230–400 mesh).[1] Mobile Phase: Gradient of Hexanes : Ethyl Acetate.[1]

Step-by-Step:

-

Slurry: Pack the column using 10:1 Hexane:EtOAc.

-

Loading: Dissolve the crude oil in a minimum amount of 5:1 Hexane:EtOAc and load carefully.

-

Elution Gradient:

-

0–5 mins: 10:1 (Elutes non-polar di-allyl impurity).

-

5–15 mins: 8:1 (Transition).

-

15+ mins: 4:1 (Elutes Target: this compound).

-

-

Fraction Analysis: Spot fractions on TLC.

-

Pooling: Combine "Pure" fractions. Evaporate solvent at 40°C/200 mbar.

Visualization: Purification Logic & Workflow

The following diagram illustrates the decision matrix and workflow for purifying the crude reaction mixture.

Caption: Figure 1. Integrated workflow for the isolation of this compound, prioritizing distillation for bulk removal of GBL and chromatography for polishing.

Quality Control (QC) Criteria

To validate the integrity of the purified this compound, the following spectral signatures must be confirmed.

| Technique | Diagnostic Signal | Interpretation |

| 1H NMR (CDCl3) | Terminal alkene proton ( | |

| 1H NMR (CDCl3) | Terminal alkene protons ( | |

| 1H NMR (CDCl3) | Methine proton at C3 ( | |

| IR Spectroscopy | 1770 | Strong Carbonyl stretch (Lactone characteristic) |

| IR Spectroscopy | 1640 | Weak Alkene stretch (Allyl group) |

References

-

Herrmann, J. L., & Schlessinger, R. H. (1973).[1][6] Method for alkylating lactones.[1][6] Journal of the Chemical Society, Chemical Communications.[1][6]

-

Posner, G. H., & Loomis, G. (1972).[1][6] A useful method for

-methylation of -

PubChem Database. (2025).[1][11] Compound Summary: 2(3H)-Furanone, dihydro-3-(2-propenyl)-.[1] National Center for Biotechnology Information.[1]

-

Trost, B. M., & Salzmann, T. N. (1976).[1] New synthetic methods.[1][9] Sulfenylations and dehydrosulfenylations of esters and ketones.[1] Journal of the American Chemical Society.[1] [1]

Sources

- 1. 2(3H)-Furanone, dihydro-3-(3-methylbutyl)- | C9H16O2 | CID 98170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Hydroxydihydrofuran-2(3H)-one | 19444-84-9 | TCI AMERICA [tcichemicals.com]

- 3. Renewable synthesis of γ-butyrolactone from biomass-derived 2-furanone using palladium supported on humin-derived activated carbon (Pd/HAC) as a heterogeneous catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. 3-hydroxydihydro-2(3H)-furanone, 19444-84-9 [thegoodscentscompany.com]

- 5. 3-heptyl dihydro-5-methyl-2(3H)-furanone, 40923-64-6 [thegoodscentscompany.com]

- 6. researchgate.net [researchgate.net]

- 7. JPS5927881A - Purification of gamma-butyrolactone - Google Patents [patents.google.com]

- 8. CN1425658A - Synthetic method for (S)-3-hydroxy-gamma-butyrolactone - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. US6299736B1 - Process for recovering γ-butyrolactone from a mixture of heavy organics - Google Patents [patents.google.com]

- 11. 2(3H)-Furanone | C4H4O2 | CID 140765 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Emerging Potential of 3-Allyldihydro-2(3H)-furanone in Medicinal Chemistry: Application Notes and Protocols

The γ-butyrolactone moiety, a five-membered lactone ring system, is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and clinically approved drugs.[1][2] Its inherent biological activities and synthetic tractability have made it a focal point for the development of novel therapeutic agents across various disease areas. Within this important class of compounds, 3-allyldihydro-2(3H)-furanone presents a unique starting point for chemical exploration due to the presence of a reactive allyl group, which allows for diverse downstream modifications. This guide provides an in-depth look at the potential applications of this compound, with a particular focus on its promising role as a modulator of bacterial communication, and offers detailed protocols for its synthesis and biological evaluation.

The γ-Butyrolactone Scaffold: A Foundation of Diverse Bioactivity

The 2(3H)-furanone core is a versatile pharmacophore, with derivatives exhibiting a wide spectrum of biological activities.[3][4] The ability to readily functionalize the lactone ring allows for the fine-tuning of its pharmacological properties, leading to the discovery of potent anti-inflammatory, anticancer, antimicrobial, and neuroprotective agents.[1][3][4][5]

| Biological Activity | Examples of γ-Butyrolactone Derivatives | Therapeutic Potential |

| Anti-inflammatory | 3-Arylidene-5-aryl-2(3H)-furanones | Treatment of inflammatory disorders |

| Anticancer | Novel naphtho[2,3-b]furan-2,4,9(3H)-trione derivatives | Development of new cancer therapies |

| Antimicrobial | Furanone-based quorum sensing inhibitors | Combating antibiotic resistance |

| Antifungal | 3-Phenyl-5-acyloxymethyl-2H,5H-furan-2-ones | New treatments for fungal infections[6] |

| Neuroprotective | 3-Benzyl-5-((2-nitrophenoxy)methyl)dihydrofuran-2(3H)-one | Therapies for neurodegenerative diseases[1] |

| Anticonvulsant | γ-Ethyl-γ-phenyl-butyrolactone (EFBL) | Management of epilepsy[7] |

The allyl group at the 3-position of this compound offers a strategic advantage for synthetic chemists. This functional group can be readily transformed through various chemical reactions, such as oxidation, reduction, addition, and cross-coupling, to generate a library of novel derivatives for structure-activity relationship (SAR) studies.

Quorum Sensing Inhibition: A Key Application for Furanones

A particularly exciting application of furanone derivatives is in the disruption of bacterial quorum sensing (QS).[8][9] QS is a cell-to-cell communication system that bacteria use to coordinate gene expression and collective behaviors, such as biofilm formation and virulence factor production.[8][10] By interfering with QS, furanones can attenuate bacterial pathogenicity without exerting direct bactericidal effects, which may reduce the selective pressure for the development of resistance.[9]

The opportunistic pathogen Pseudomonas aeruginosa is a prime target for QS inhibitors, and furanone derivatives have been shown to effectively antagonize its QS systems.[8][11] The mechanism often involves the furanone binding to the LuxR-type transcriptional regulators, preventing them from activating the expression of virulence genes.[9]

Below is a diagram illustrating the general mechanism of quorum sensing and its inhibition by furanone compounds.

Caption: Quorum sensing and its inhibition by furanones.

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the synthesis of this compound via the alkylation of a suitable precursor.

Materials:

-

Diethyl malonate

-

Sodium ethoxide

-

Allyl bromide

-

Ethylene oxide

-

Hydrochloric acid

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

Deprotonation of Diethyl Malonate: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl malonate in absolute ethanol. Add a solution of sodium ethoxide in ethanol dropwise at room temperature. Stir the mixture for 30 minutes.

-

Alkylation: To the resulting solution, add allyl bromide dropwise. Reflux the mixture for 4-6 hours.

-

Work-up and Purification of Diethyl Allylmalonate: After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure using a rotary evaporator to obtain crude diethyl allylmalonate. Purify by vacuum distillation.

-

Reaction with Ethylene Oxide: In a separate flask, prepare a solution of sodium ethoxide in ethanol. Add the purified diethyl allylmalonate, followed by the dropwise addition of a solution of ethylene oxide in ethanol at 0°C. Allow the reaction to warm to room temperature and stir overnight.

-

Hydrolysis and Decarboxylation: Acidify the reaction mixture with hydrochloric acid and reflux for 4-6 hours to effect hydrolysis and decarboxylation.

-

Lactonization: Cool the reaction mixture and extract with diethyl ether. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry over anhydrous magnesium sulfate and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield this compound.

Causality behind Experimental Choices: The use of a strong base like sodium ethoxide is crucial for the deprotonation of diethyl malonate, forming a nucleophilic enolate that readily reacts with the electrophilic allyl bromide. The subsequent reaction with ethylene oxide introduces a hydroxyethyl group, which, after hydrolysis and decarboxylation, cyclizes to form the desired γ-butyrolactone ring.

Caption: General synthesis workflow for this compound.

Evaluation of Quorum Sensing Inhibitory Activity

This protocol outlines an assay to assess the ability of this compound to inhibit quorum sensing in Pseudomonas aeruginosa. A reporter strain that expresses a fluorescent protein (e.g., GFP) under the control of a QS-regulated promoter is used.

Materials:

-

Pseudomonas aeruginosa QS reporter strain (e.g., PAO1-lasB-gfp)

-

Luria-Bertani (LB) broth

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

96-well microtiter plates

-

Plate reader capable of measuring fluorescence and optical density

-

Incubator

Procedure:

-

Preparation of Bacterial Culture: Inoculate the P. aeruginosa reporter strain into LB broth and grow overnight at 37°C with shaking.

-

Preparation of Test Compound: Prepare a stock solution of this compound in DMSO. Create a series of dilutions to test a range of concentrations.

-

Assay Setup: In a 96-well microtiter plate, add the overnight bacterial culture diluted to a starting OD600 of ~0.05. Add the different concentrations of this compound to the wells. Include a positive control (no compound) and a vehicle control (DMSO).

-

Incubation: Incubate the plate at 37°C with shaking for 18-24 hours.

-

Data Collection: Measure the optical density at 600 nm (OD600) to assess bacterial growth and the fluorescence (e.g., excitation at 485 nm, emission at 520 nm for GFP) to quantify QS-regulated gene expression.

-

Data Analysis: Normalize the fluorescence readings to the OD600 to account for differences in bacterial growth. Calculate the percentage of QS inhibition for each concentration of the test compound compared to the positive control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of QS.